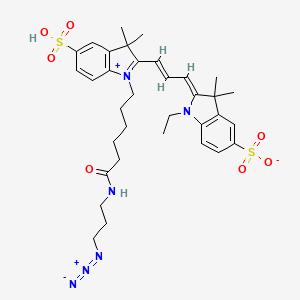
2-((1E,3E)-3-(1-(6-((3-azidopropyl)amino)-6-oxohexyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-N3, also known as Cyanine 3-azide, is a fluorescent dye derived from the Cyanine 3 (Cy3) fluorophore. This compound is characterized by the presence of an azide group (-N3), which imparts unique chemical reactivity. Cy3-N3 is widely used in various scientific fields due to its high fluorescence quantum yield, excellent photostability, and ability to undergo click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-N3 typically involves the modification of the Cyanine 3 fluorophore to introduce the azide group. One common method is the reaction of Cyanine 3 with sodium azide under appropriate conditions to form Cy3-N3. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Cy3-N3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesized Cy3-N3 is then purified using techniques such as column chromatography and recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-N3 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making Cy3-N3 a valuable tool for bioconjugation and labeling applications .
Common Reagents and Conditions
CuAAC Reaction: This reaction involves the use of copper(I) catalysts, such as copper sulfate and sodium ascorbate, in the presence of an alkyne-containing molecule.
SPAAC Reaction: This reaction does not require a catalyst and involves the reaction of Cy3-N3 with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products
The major products of these reactions are Cy3-labeled biomolecules, such as proteins, nucleic acids, and other macromolecules. These labeled compounds are used for various applications, including imaging, tracking, and studying molecular interactions .
Wissenschaftliche Forschungsanwendungen
Cy3-N3 has a wide range of applications in scientific research:
Biochemistry and Molecular Biology: Cy3-N3 is used to label proteins and nucleic acids, enabling the study of their localization, interactions, and dynamics within cells.
Medical Research: Cy3-N3 is used in diagnostic assays and imaging techniques to detect and quantify biomolecules associated with diseases.
Industrial Applications: The dye is used in the development of biosensors and diagnostic kits for detecting various analytes, including pathogens and environmental pollutants.
Wirkmechanismus
The mechanism of action of Cy3-N3 involves its ability to undergo click chemistry reactions with specific functional groups on biomolecules. The azide group of Cy3-N3 reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The labeled biomolecules can then be detected and quantified using fluorescence-based techniques .
Vergleich Mit ähnlichen Verbindungen
Cy3-N3 is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. These dyes share similar fluorescence properties but differ in their excitation and emission wavelengths:
Cy3-N3 is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. This feature distinguishes it from other Cyanine dyes and makes it particularly useful for bioconjugation and labeling applications .
Conclusion
Cy3-N3 is a versatile and valuable compound in scientific research, offering unique chemical reactivity and excellent fluorescence properties. Its ability to undergo click chemistry reactions makes it an essential tool for labeling and studying biomolecules in various fields, including biochemistry, cell biology, and medical research.
Eigenschaften
Molekularformel |
C34H44N6O7S2 |
|---|---|
Molekulargewicht |
712.9 g/mol |
IUPAC-Name |
(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C34H44N6O7S2/c1-6-39-28-17-15-24(48(42,43)44)22-26(28)33(2,3)30(39)12-10-13-31-34(4,5)27-23-25(49(45,46)47)16-18-29(27)40(31)21-9-7-8-14-32(41)36-19-11-20-37-38-35/h10,12-13,15-18,22-23H,6-9,11,14,19-21H2,1-5H3,(H2-,36,41,42,43,44,45,46,47) |
InChI-Schlüssel |
QZHNJGITBNPVKI-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


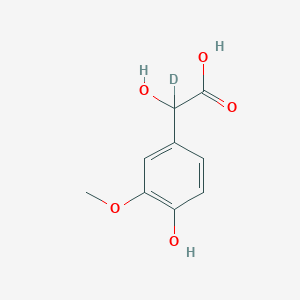
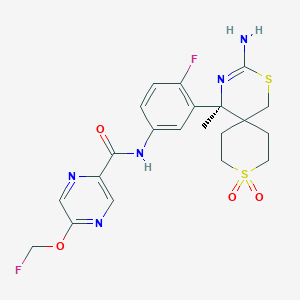
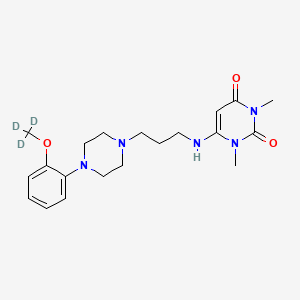
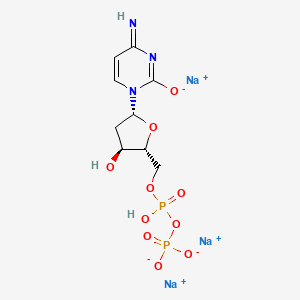
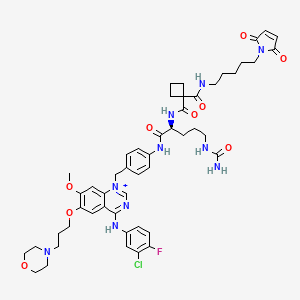

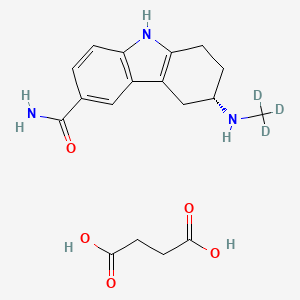
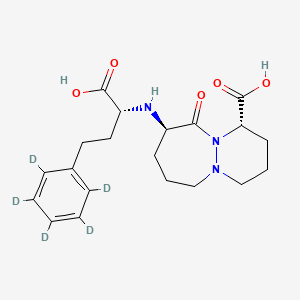

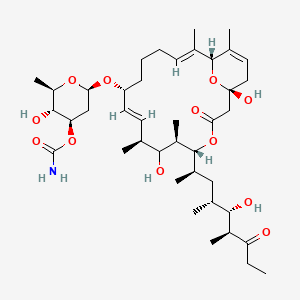
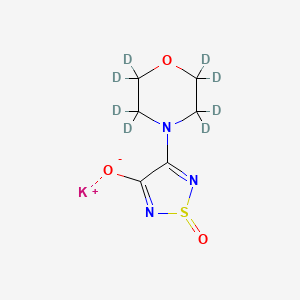
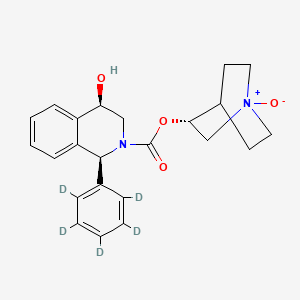
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

